Ceftazidime anhydrous, (E)- belongs to the cephalosporin class of β-lactam antibiotics. [, , ] These compounds are recognized for their broad-spectrum activity against a variety of Gram-negative bacteria, including those resistant to other antibiotics. [] Ceftazidime exerts its antibacterial action by inhibiting bacterial cell wall synthesis. []
The increasing prevalence of bacterial resistance to Ceftazidime poses a significant challenge in clinical settings. [, ] The primary mechanism of resistance involves the production of β-lactamases, enzymes capable of hydrolyzing the β-lactam ring present in Ceftazidime, rendering it ineffective. [, , ]
Understanding Resistance Mechanisms: Ceftazidime is used extensively in research to investigate the emergence and spread of antibiotic resistance. [, , , ] Studies analyze resistance mechanisms, identify novel β-lactamases, and assess the impact of specific mutations on Ceftazidime susceptibility. [, , , ]
Developing Novel Antibiotic Strategies: Research involving Ceftazidime explores strategies to overcome resistance and enhance its efficacy. [, ] This includes evaluating the activity of Ceftazidime in combination with other antibiotics, such as avibactam, aztreonam, and fosfomycin. [, , ] Studies also investigate the impact of combination therapy on bacterial killing, resistance suppression, and the potential for synergistic effects. [, , ]
Investigating Bacterial Physiology: Sub-inhibitory concentrations of Ceftazidime have been used to study the impact of antibiotic stress on bacterial physiology. [] This includes investigating changes in bacterial morphology, gene expression, and endotoxin release. [] These studies provide valuable insights into bacterial adaptation mechanisms in response to antibiotic pressure.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7